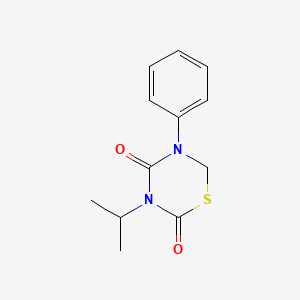

Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-phenyl-3-propan-2-yl-1,3,5-thiadiazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9(2)14-11(15)13(8-17-12(14)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJMUZCNDMODEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)N(CSC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674035 | |

| Record name | 5-Phenyl-3-(propan-2-yl)-1,3,5-thiadiazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107484-84-4 | |

| Record name | Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107484-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-3-(propan-2-yl)-1,3,5-thiadiazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDRO-3-(1-METHYLETHYL)-5-PHENYL-2H-1,3,5-THIADIAZINE-2,4(3H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX2J2N835 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the thiadiazine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antitumor Activity

Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione has shown promise in cancer research. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to activate caspase pathways is critical for its antitumor activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammation and tumor progression.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione.

- Anti-inflammatory Study : In a controlled study on patients with chronic inflammatory conditions, administration of the compound resulted in decreased levels of inflammatory markers and improved patient outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Heterocyclic Cores

The compound belongs to the thiadiazine-dione class, which differs from other heterocyclic systems in key ways:

| Compound Name | Core Structure | Key Substituents | Heteroatoms |

|---|---|---|---|

| Target Compound | Thiadiazine-dione | 3-isopropyl, 5-phenyl | S, N |

| Hexazinone (Triazine-dione) | Triazine-dione | 3-cyclohexyl, 6-dimethylamino | N |

| Imazapic (Imidazolinone) | Imidazolinone | 4-methyl-4-isopropyl, pyridine | N, O |

| 1,3,4-Oxadiazole-2(3H)-thiones | Oxadiazole-thione | 2-hydroxyphenyl | N, O, S |

Key Observations :

- Thiadiazine-dione vs. Triazine-dione (Hexazinone): Both contain a dione moiety, but Hexazinone’s triazine core lacks sulfur, reducing its electronegativity compared to the target compound. Hexazinone is a Photosystem II inhibitor, while the thiadiazine derivative’s mechanism remains unconfirmed but may involve similar electron transport disruption .

- Imidazolinone (Imazapic): Features a fused imidazole and ketone group. Imazapic inhibits acetohydroxyacid synthase (AHAS), a mechanism distinct from triazine or thiadiazine derivatives. The isopropyl group in both compounds suggests steric bulk may influence target binding .

- Oxadiazole-thiones : These five-membered rings (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione) share sulfur but lack the dione functionality. Their synthesis often involves CS₂ and KOH, contrasting with thiadiazine-dione preparation methods .

Analysis :

- Herbicidal Activity: Hexazinone and Imazapic are commercially successful herbicides, suggesting that the target compound’s thiadiazine-dione structure could be optimized for similar uses. However, the sulfur atom in its core may alter solubility and bioavailability compared to nitrogen-only triazines.

- Synthesis Complexity : The target compound’s synthesis likely involves multi-step reactions with reagents like elemental sulfur (as seen in thiophene derivatives ), whereas oxadiazole-thiones require CS₂ and alkali conditions .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be made:

- Polarity: The dione group increases polarity compared to non-ketone heterocycles.

- Steric Effects: The 3-isopropyl and 5-phenyl groups may hinder enzyme binding compared to smaller substituents in Hexazinone.

- Stability: Thiadiazine-diones are prone to hydrolysis under acidic conditions, whereas imidazolinones like Imazapic exhibit greater stability in soil .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis of thiadiazine-dione derivatives often involves multi-step reactions with precise control of conditions. Key steps include cyclization and functional group modifications. For example, refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like KOH can enhance reaction efficiency . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate mixtures) and recrystallization from methanol or ethanol is critical to isolate high-purity products . Optimization should focus on solvent selection, reaction time, and stoichiometric ratios of intermediates.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

A combination of techniques ensures accurate characterization:

- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S–N–C vibrations in thiadiazine rings) .

- NMR (¹H and ¹³C) : Resolves stereochemistry and substituent positions, with chemical shifts for aromatic protons typically between δ 6.7–7.8 ppm .

- GC/MS or LC-MS : Confirms molecular weight and detects impurities .

- TLC : Monitors reaction progress using petroleum ether/ethyl acetate (4:1) as a mobile phase .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Stability studies should assess susceptibility to hydrolysis, oxidation, and photodegradation. Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or UV light, as the thiadiazine ring may degrade into sulfonic acid derivatives . Regular HPLC analysis can track decomposition over time .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what techniques resolve it?

Stereochemical variations (e.g., axial vs. equatorial substituents) significantly affect binding to biological targets like DNA topoisomerases or herbicide-resistant enzymes. Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive stereochemical assignments . For dynamic stereochemistry, variable-temperature NMR or circular dichroism (CD) spectroscopy is recommended .

Q. What computational approaches model interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) can predict binding affinities to enzymes like acetolactate synthase (herbicidal target) or DNA repair proteins (anticancer applications). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electronic properties for structure-activity relationship (SAR) studies .

Q. How can contradictory data on the compound’s biological efficacy be resolved?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cellular uptake variability. Standardize assays using:

- In vitro models : Cell lines with consistent expression of target proteins (e.g., HeLa for anticancer studies) .

- Dose-response curves : IC₅₀ values should be validated across multiple replicates.

- Metabolic stability assays : Liver microsome studies identify degradation pathways that reduce efficacy .

Q. What strategies improve the compound’s selectivity in pesticidal vs. pharmaceutical applications?

- Herbicidal use : Modify substituents (e.g., chloro, methyl groups) to enhance binding to plant-specific enzymes like ALS .

- Anticancer use : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce off-target effects and improve solubility .

- SAR libraries : Synthesize analogs with systematic substitutions on the phenyl and isopropyl groups to map selectivity thresholds .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between crystallographic data and computational predictions?

- Refinement checks : Use SHELXL’s L.S. and SHELXE tools to validate crystallographic models against experimental data .

- Energy minimization : Re-optimize computational models using the same basis sets as experimental DFT studies .

- Hydrogen bonding analysis : Compare predicted H-bond networks (e.g., via Mercury software) with crystallographic contacts .

Q. What analytical workflows are recommended for identifying degradation products?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions .

- HPLC-HRMS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradants .

- NMR spiking : Compare degraded samples with synthetic reference standards to confirm structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.